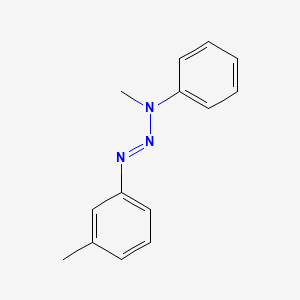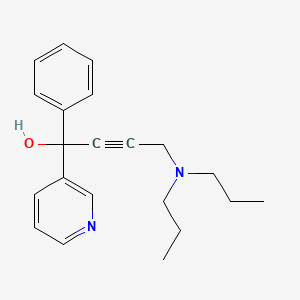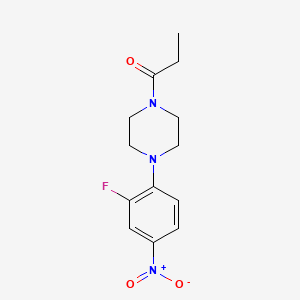
3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene, also known as MPT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of triazenes and has been found to possess a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA synthesis. This leads to cell death and has been found to be effective against cancer cells.
Biochemical and Physiological Effects:
3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune system. Additionally, 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene has been found to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene in lab experiments is its well-characterized synthesis method, which allows for the production of high-quality, pure 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene. Additionally, 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene has been extensively studied, and its biochemical and physiological effects are well-documented. However, one limitation of using 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene. One area of research could be to further elucidate its mechanism of action, which would provide insight into its potential use in cancer treatment. Additionally, research could be conducted to explore the use of 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene in the treatment of oxidative stress-related diseases. Finally, research could be conducted to explore the use of 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene in combination with other drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene involves the reaction of 3-methylbenzenediazonium chloride with phenylhydrazine in the presence of copper(I) chloride. The resulting 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as chloroform, benzene, and ethanol.
Applications De Recherche Scientifique
3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene has been extensively studied for its potential use in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it useful in a variety of research areas. Some of the areas where 3-methyl-1-(3-methylphenyl)-3-phenyl-1-triazene has been studied include cancer research, immunology, and neuroscience.
Propriétés
IUPAC Name |
N-methyl-N-[(3-methylphenyl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-12-7-6-8-13(11-12)15-16-17(2)14-9-4-3-5-10-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUKEYNINDZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)

![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)


![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)